molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride

Cat. No.: B589993
CAS No.: 1021946-05-3
M. Wt: 328.192
InChI Key: SIJGWOQFSDGYHA-XBXARRHUSA-N
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Description

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The preparation of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride involves several synthetic routes. One of the key methods includes the synthesis of E-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, which is an intermediate in the preparation of Montelukast sodium . The process involves an improved, scalable, and environmentally friendly manufacturing procedure. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the compound can undergo nucleophilic substitution reactions to form different derivatives with potential biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new drugs. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industrial applications, such as the production of dyes and materials .

Mechanism of Action

The mechanism of action of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride involves its interaction with specific molecular targets and pathwaysFor example, quinoline-based compounds are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Comparison with Similar Compounds

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride can be compared with other similar compounds, such as other quinoline derivatives. Some of the similar compounds include quinoline, 2-arylquinoline, and 4-hydroxyquinoline . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJGWOQFSDGYHA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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